2-Methyloxazole-4-carbothioamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methyloxazole-4-carbothioamide is represented by the InChI code1S/C5H6N2OS/c1-3-7-4(2-8-3)5(6)9/h2H,1H3,(H2,6,9)
. The molecular weight of this compound is 142.18 g/mol. Physical And Chemical Properties Analysis
2-Methyloxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 142.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
“2-Methyloxazole-4-carbothioamide” is a chemical compound with the molecular formula C5H6N2OS . It’s a solid substance stored in dry conditions at room temperature . The compound is used in scientific research, particularly in the field of organic chemistry .
Oxazoles, which include “2-Methyloxazole-4-carbothioamide”, are part of a broader class of compounds known as heterocyclic compounds . These compounds are of significant interest in the field of organic chemistry due to their complex and intriguing chemical properties .
Safety And Hazards
The safety information for 2-Methyloxazole-4-carbothioamide indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .
properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-7-4(2-8-3)5(6)9/h2H,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCFZYMVZDVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole-4-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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